molecular formula C19H18ClN3O6S2 B12204727 N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B12204727
M. Wt: 483.9 g/mol
InChI Key: MIZUEVFKAZHEFH-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a thiadiazole ring, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thiadiazole. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the trimethoxybenzamide moiety is attached through an amide coupling reaction using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could lead to the formation of sulfonic acids, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl and thiadiazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The thiadiazole ring may interact with metal ions or other cofactors, influencing the compound’s biological activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with a bromine atom instead of chlorine.

    N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN3O6S2

Molecular Weight

483.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H18ClN3O6S2/c1-27-14-8-12(9-15(28-2)16(14)29-3)17(24)21-18-22-23-19(30-18)31(25,26)10-11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,22,24)

InChI Key

MIZUEVFKAZHEFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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